Pomalidomide-D5 -

Pomalidomide-D5

Catalog Number: EVT-1784487
CAS Number:
Molecular Formula: C13H11N3O4
Molecular Weight: 278.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pomalidomide is a potent immunomodulatory agent classified as an IMiD (immunomodulatory drug) [, , ]. It is a derivative of thalidomide and is primarily used in the treatment of relapsed and refractory multiple myeloma (RRMM) [, , ].

Future Directions
  • Understanding the mechanisms of resistance development, particularly related to cereblon mutations [].
  • Developing novel Pomalidomide-conjugates for targeted protein degradation [].

Decamethylcyclopentasiloxane (D5) Analysis:

Lenalidomide

Compound Description: Lenalidomide is an immunomodulatory drug (IMiD) used in the treatment of multiple myeloma and other hematologic malignancies. Like pomalidomide, it exerts its effects by binding to cereblon, a protein involved in ubiquitination and protein degradation. [, , , , , , , , , , , , , , , , ]

Relevance: Lenalidomide is structurally very similar to pomalidomide. Both compounds belong to the IMiD class and share a common core structure. They differ in their substituents, with pomalidomide possessing an amino group at position 4 of the phthalimide ring, contributing to its increased potency compared to lenalidomide. [, , , , ]

Semantic Scholar References: [, , , , , , , , , , , , , , , , ]

Thalidomide

Compound Description: Thalidomide is the prototypical IMiD, initially used as a sedative but later found to possess antiangiogenic and immunomodulatory properties. It is used to treat multiple myeloma and erythema nodosum leprosum. [, ]

Relevance: Thalidomide is the parent compound of both lenalidomide and pomalidomide. It shares the same core structure but has different substituents. Both pomalidomide and lenalidomide were developed to improve upon the efficacy and safety profile of thalidomide. [, ]

Semantic Scholar References: [, ]

Source and Classification

Pomalidomide-D5 is classified as an immunomodulatory drug (IMiD) and is derived from the parent compound pomalidomide. It is specifically designed for applications in pharmacokinetic studies where precise quantification of pomalidomide levels is necessary. The compound is synthesized using methods that incorporate deuterium, enhancing its utility in analytical chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pomalidomide-D5 involves several steps that modify the original pomalidomide structure to introduce deuterium atoms. While specific synthesis routes for Pomalidomide-D5 are not extensively detailed in the available literature, general methods for synthesizing deuterated compounds typically include:

  1. Deuteration: Involves replacing hydrogen atoms with deuterium. This can be achieved through various chemical reactions such as hydrogenation using deuterated reagents.
  2. Acylation Reactions: These reactions are often used to modify the structure of the parent compound, ensuring that the final product retains the desired pharmacological properties while incorporating deuterium.

For instance, a related synthesis method for pomalidomide impurities includes acylation reactions using specific reagents like 3-nitrophthalic anhydride and L-isoglutamine under controlled conditions .

Molecular Structure Analysis

Structure and Data

Pomalidomide-D5 retains the core structure of pomalidomide, which consists of a phthalimide moiety linked to an amino acid side chain. The molecular formula for Pomalidomide-D5 is C13H6D5N3O4C_{13}H_6D_5N_3O_4. The presence of deuterium alters the mass spectrum profile, allowing for differentiation from non-deuterated pomalidomide during analytical assessments.

Structural Features

  • Molecular Weight: The molecular weight of Pomalidomide-D5 is approximately 279.3 g/mol.
  • Functional Groups: It contains amine groups and a phthalimide structure that are crucial for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of Pomalidomide-D5 parallels that of its parent compound. It can participate in various reactions typical of IMiDs, including:

  • Hydrogenation: This reaction can be used to further modify the compound or synthesize derivatives.
  • Conjugation Reactions: Pomalidomide-D5 can be conjugated with other molecules to create linkers or drug conjugates for targeted therapy applications .
Mechanism of Action

Process and Data

Pomalidomide exerts its effects primarily through modulation of immune responses and direct anti-tumor activity. It acts by binding to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in tumor growth and immune regulation.

  1. Cereblon Interaction: The binding affinity to cereblon facilitates the recruitment of E3 ligases, promoting ubiquitination and subsequent degradation of target proteins.
  2. Immune Modulation: By enhancing T-cell activation and altering cytokine production, Pomalidomide-D5 contributes to improved anti-tumor immunity.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Pomalidomide-D5 is stable under standard laboratory conditions but should be protected from light and moisture.
  • Reactivity: Similar to other IMiDs, it may undergo hydrolysis or oxidation under certain conditions.
Applications

Scientific Uses

Pomalidomide-D5 is primarily used in research settings for:

  • Quantitative Analysis: Serving as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for accurate measurement of pomalidomide levels in biological samples .
  • Pharmacokinetic Studies: Evaluating drug absorption, distribution, metabolism, and excretion profiles in clinical trials .
  • Development of Novel Therapeutics: As part of studies aimed at creating new protein degraders or conjugates that leverage IMiD properties .
Synthesis and Isotopic Labeling Strategies

Deuterium Incorporation Techniques in Pomalidomide-d5 Synthesis

Deuterium labeling in pomalidomide-d5 (4-amino-2-[(3S)-3,4,4,5,5-pentadeuterio-2,6-dioxo-3-piperidyl]isoindoline-1,3-dione) primarily targets the aliphatic positions of the glutarimide ring. This strategic placement minimizes alterations to the molecule’s pharmacodynamics while introducing a detectable mass shift for analytical tracking. The synthesis typically employs one of two approaches:

  • Late-Stage Isotope Exchange: Direct H/D exchange on preformed pomalidomide using metal-catalyzed (e.g., Pt, Pd) deuteration in D₂O or acidic deuterated solvents (e.g., CF₃CO₂D). While operationally simple, this method often yields incomplete deuterium incorporation (<90%) and risks racemization at the chiral C3 position [1] [10].
  • Deuterated Building Block Integration: A more robust method involves synthesizing a deuterium-labeled glutarimide intermediate. For example, enantioselective α-deuteration of N-protected proline derivatives using NaOEt in EtOD achieves >95% deuterium incorporation with retention of chirality via a "memory of chirality" mechanism. The deuterated intermediate is then condensed with 4-nitrophthalic anhydride, followed by nitro reduction to yield pomalidomide-d5 [9] [3].

Table 1: Deuterium Incorporation Methods for Pomalidomide-d5

MethodDeuterium PurityStereochemistry RetentionKey Limitation
Late-Stage H/D Exchange85–90%Moderate (Risk of racemization)Low regioselectivity
Building Block Synthesis95–98%High (>97% ee)Multi-step complexity

The building block approach dominates commercial production (e.g., MedChemExpress, LGC Standards) due to superior isotopic purity (>95%) and chiral integrity [1] [10]. Recent advances leverage flow chemistry to enhance reaction control in intermediate deuteration steps [7].

Optimization of Stable Isotope Labeling for Enhanced Analytical Precision

Pomalidomide-d5’s primary utility lies in its service as an internal standard for LC-MS/MS bioanalysis. Its deuterium labeling must therefore achieve two analytical imperatives:1. Minimal Isotopic Impurity: Residual protiated species (e.g., d₄, d₃) complicate quantification. This is mitigated by:- Using excess deuterium sources (e.g., EtOD, D₂O) during synthesis- Purification via preparative HPLC with mass-directed fractionation to isolate the d₅ species [5]2. Chromatographic Distinction: Optimal separation from unlabeled pomalidomide requires precise control over retention behavior. Pomalidomide-d5 exhibits a 0.1–0.3 min retention time shift vs. native drug under reversed-phase conditions (C18 column; ACN/H₂O mobile phase). This minor separation necessitates:- Mobile phase optimization (e.g., 0.1% formic acid) to sharpen peaks- High-resolution MS detection to avoid co-elution interference [5]

Table 2: LC-MS/MS Analytical Performance of Pomalidomide-d5 as Internal Standard

ParameterValueImpact on Precision
Retention Time Shift0.2 ± 0.05 minPrevents ion suppression
Deuterium Purity≥95%Minimizes isotopic cross-talk
LLOQ with IS0.1 ng/mL in plasmaEnhances assay sensitivity
Matrix Effect<5% RSDImproves quantification accuracy

Validated LC-MS/MS methods demonstrate that optimized pomalidomide-d5 enables precise quantification of pomalidomide at sub-nanogram levels in plasma, with inter-day precision <8% RSD [5]. Deuterium labeling reduces matrix effects (e.g., ion suppression from phospholipids) by 30–50% compared to structural analog internal standards [5].

Scalability and Reproducibility Challenges in Deuterated Analog Production

Scaling pomalidomide-d5 synthesis introduces challenges distinct from non-deuterated manufacturing:

  • Cost and Availability of Deuterated Reagents: Large-scale deuterium oxide (D₂O, >$300/kg) and deuterated ethanol (EtOD) account for >60% of raw material costs. Efficient solvent recycling systems are essential for economic viability [3] [7].
  • Stereochemical Drift: Enantiopurity erosion occurs during high-temperature steps (e.g., ring closure). Solutions include:
  • Low-temperature (<40°C) continuous flow reactors to minimize epimerization
  • Enzymatic resolution of the deuterated glutarimide intermediate [7]
  • Purification Complexity: Removing isotopic impurities (d₄, d₃) requires specialized techniques:
  • Size-exclusion chromatography (SEC) for separation by molecular volume differences
  • Chiral stationary phases to discard enantiomeric impurities [8] [10]

Table 3: Process Parameters for Scalable Pomalidomide-d5 Synthesis

Process StageChallengeOptimization StrategyOutcome
Glutarimide DeuterationLow deuteration efficiencyNaOEt/EtOD at 25°C, 16 hrs94% yield, 98% deuterium purity
CondensationEpimerization at C3Flow reactor (40°C, <5 min residence)ee >97% retained
Final Purificationd₄/d₅ separationPreparative HPLC (C18, ACN/D₂O)>99% chemical/isotopic purity

Continuous flow systems significantly enhance reproducibility by ensuring:

  • Precise residence time control (<±2 sec) for deuteration reactions
  • Uniform temperature gradients to prevent chiral degradation
  • Automated in-line FTIR monitoring of deuterium incorporation [7]

Patents disclose crystallization methods (e.g., from ethyl acetate/D₂O) that yield pomalidomide-d5 with defined polymorphic Form A, critical for consistent solubility in analytical applications [8]. Despite these advances, batch-to-batch isotopic variance remains 1–3%, necessitating rigorous QC via high-field NMR and HRMS [10].

Properties

Product Name

Pomalidomide-D5

IUPAC Name

4-amino-2-(3,4,4,5,5-pentadeuterio-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C13H11N3O4

Molecular Weight

278.27 g/mol

InChI

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i4D2,5D2,8D

InChI Key

UVSMNLNDYGZFPF-XHNMXOBISA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N

Isomeric SMILES

[2H]C1(C(=O)NC(=O)C(C1([2H])[2H])([2H])N2C(=O)C3=C(C2=O)C(=CC=C3)N)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.